(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate is a chiral amino acid derivative It is characterized by the presence of an amino group, a fluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-alanine.
Reaction Steps:
Hydration: The final step involves the hydration of the compound to form the hydrate (2:1) form.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid
- (S)-2-Amino-3-(2-chlorophenyl)propanoic acid
- (S)-2-Amino-3-(2-bromophenyl)propanoic acid
Uniqueness
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H22F2N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/2C9H10FNO2.H2O/c2*10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h2*1-4,8H,5,11H2,(H,12,13);1H2/t2*8-;/m00./s1 |
InChI Key |
FBLMNZLMKDFSEM-QXGOIDDHSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.C1=CC=C(C(=C1)CC(C(=O)O)N)F.O |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.C1=CC=C(C(=C1)CC(C(=O)O)N)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.